![molecular formula C21H26N2O B2604538 N-(4-(tert-butyl)phenyl)-3-phenylpyrrolidine-1-carboxamide CAS No. 1208784-93-3](/img/structure/B2604538.png)
N-(4-(tert-butyl)phenyl)-3-phenylpyrrolidine-1-carboxamide
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Overview
Description
Scientific Research Applications
Reductive Bromination
N-(4-tert-butylphenyl)-3-phenylpyrrolidine-1-carboxamide: has been studied for its unique reactivity in the reductive bromination process. Unlike most arenes, this compound reacts with bromine through a mechanism that substitutes hydrogens in ortho positions of benzene rings with bromine, leading to the two-electron reduction of hydroxylamine to amine .
TRPV1 Antagonism for Pain Management
The compound has been explored as a potential TRPV1 antagonist . TRPV1 is a target for pain management and inflammation, and antagonists for this receptor are sought after for their analgesic and anti-inflammatory properties. In silico studies have shown that derivatives of this compound could serve as potent TRPV1 antagonists, which could lead to new treatments for chronic pain with fewer side effects .
Epoxy Reactive Diluent in Paint Industry
In the paint industry, derivatives of this compound, such as 4-tert-butylphenyl glycidyl ether , are used as epoxy reactive diluents. They are utilized in organic coatings for various applications, including boat paint and building coating materials .
Chemical Sensing
The compound’s derivatives are being researched for use in chemical sensors . For instance, porphyrin metal-organic frameworks (MOFs) that incorporate derivatives of N-(4-tert-butylphenyl)-3-phenylpyrrolidine-1-carboxamide can be used for detecting a variety of targets, such as metal ions, anions, and biomolecules, due to their high sensitivity and specificity .
Biological Sensing
Similarly, these derivatives are also being investigated for biological sensing applications. The integration of the compound into porphyrin-based MOFs can extend the target range for biological sensing, including toxins and pH levels .
Photocatalysis
Due to their photophysical properties, derivatives of this compound are being studied for their potential in photocatalysis . This application could lead to advancements in environmental cleanup and energy conversion .
Catalysis
The compound’s derivatives are also being considered for various catalytic applications . Their stable structure and reactivity make them suitable candidates for catalyzing different chemical reactions .
Adsorption
Lastly, the compound’s derivatives are being explored for their adsorption capabilities . They could be used to develop new materials for capturing pollutants or for gas storage applications .
Safety and Hazards
properties
IUPAC Name |
N-(4-tert-butylphenyl)-3-phenylpyrrolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O/c1-21(2,3)18-9-11-19(12-10-18)22-20(24)23-14-13-17(15-23)16-7-5-4-6-8-16/h4-12,17H,13-15H2,1-3H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTKATFJIPCOGJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)N2CCC(C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-tert-butylphenyl)-3-phenylpyrrolidine-1-carboxamide |
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